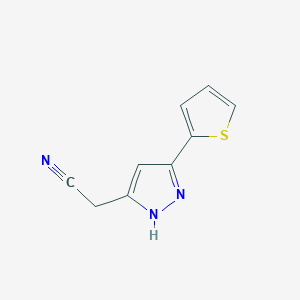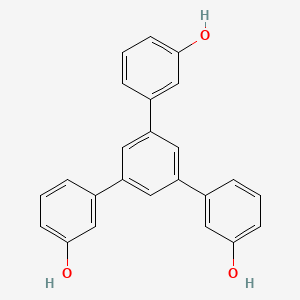
4-(2-Bromoethyl)-1,2-dichlorobenzene
Descripción general
Descripción
“4-(2-Bromoethyl)phenol” is a compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a Monoisotopic mass of 199.983673 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, “4-(2-Bromoethyl)phenol” can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . Another compound, “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate”, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromoethyl)phenol” has been determined by 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)phenol” has a density of 1.5±0.1 g/cm3, a boiling point of 276.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Synthesis of Ionic Liquids
“4-(2-Bromoethyl)-1,2-dichlorobenzene” serves as a precursor for the synthesis of ionic liquids (ILs) . ILs are salts in the liquid state and have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. These characteristics make ILs valuable in various fields, including chemistry, engineering, and materials science .
Nucleophilic Aromatic Substitution Reactions
This compound is used in nucleophilic aromatic substitution (SNAr) reactions . It reacts with nucleophiles like pentafluoropyridine to introduce functional groups that can lead to the development of new materials with potential applications in electronics and pharmaceuticals .
Development of Curable Polymers
The bromine atom in “4-(2-Bromoethyl)-1,2-dichlorobenzene” makes it useful in the creation of curable polymers . These polymers can be designed to react and set into a desired shape or form, which is crucial for manufacturing and materials science .
Synthesis of Monomers
It is also involved in the synthesis of monomers that can be polymerized into plastics or resins. These materials are fundamental in various industries, from packaging to automotive manufacturing .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, “4-(2-Bromoethyl)-1,2-dichlorobenzene” is used to create complex molecules for pharmaceuticals, agrochemicals, and dyes. Its reactivity allows for the construction of diverse chemical structures .
Materials Science Research
In materials science, this compound is explored for its potential to create advanced materials with specific properties, such as increased strength, durability, or conductivity. It could lead to innovations in electronics, construction, and aerospace industries.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromoethyl)-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPXCNCZFYELLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569089 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-1,2-dichlorobenzene | |
CAS RN |
39232-02-5 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-1,2-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)


